Cas no 2308270-62-2 (3-methyl-1-1-(prop-2-enoyl)azetidin-3-ylurea)

3-methyl-1-1-(prop-2-enoyl)azetidin-3-ylurea 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-3-(1-prop-2-enoylazetidin-3-yl)urea
- 3-methyl-1-[1-(prop-2-enoyl)azetidin-3-yl]urea
- Z2285378093
- EN300-26573815
- 2308270-62-2
- N-Methyl-N′-[1-(1-oxo-2-propen-1-yl)-3-azetidinyl]urea
- 3-methyl-1-1-(prop-2-enoyl)azetidin-3-ylurea
-
- インチ: 1S/C8H13N3O2/c1-3-7(12)11-4-6(5-11)10-8(13)9-2/h3,6H,1,4-5H2,2H3,(H2,9,10,13)
- InChIKey: VRVTWAVSJKIBSY-UHFFFAOYSA-N
- SMILES: O=C(C=C)N1CC(C1)NC(NC)=O
計算された属性
- 精确分子量: 183.100776666g/mol
- 同位素质量: 183.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.7
- トポロジー分子極性表面積: 61.4Ų
3-methyl-1-1-(prop-2-enoyl)azetidin-3-ylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26573815-0.05g |
3-methyl-1-[1-(prop-2-enoyl)azetidin-3-yl]urea |
2308270-62-2 | 90% | 0.05g |
$246.0 | 2023-09-14 |
3-methyl-1-1-(prop-2-enoyl)azetidin-3-ylurea 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
3-methyl-1-1-(prop-2-enoyl)azetidin-3-ylureaに関する追加情報
Introduction to 3-methyl-1-1-(prop-2-enoyl)azetidin-3-ylurea (CAS No: 2308270-62-2)
3-methyl-1-1-(prop-2-enoyl)azetidin-3-ylurea is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 2308270-62-2, this molecule represents a unique structural motif that combines a urea functional group with an azetidine ring system, appended with a prop-2-enyl (allyl) moiety. The compound's architecture suggests potential applications in drug discovery, particularly as a scaffold for developing novel bioactive molecules.
The urea moiety in 3-methyl-1-1-(prop-2-enoyl)azetidin-3-ylurea is a well-known pharmacophore in medicinal chemistry, often employed for its ability to form hydrogen bonds with biological targets. This feature enhances the compound's binding affinity and selectivity, making it a valuable component in the design of small-molecule inhibitors or modulators. The azetidine ring further contributes to the molecule's three-dimensional structure, influencing its interactions with biological receptors and enzymes. This combination of features positions 3-methyl-1-1-(prop-2-enoyl)azetidin-3-ylurea as a promising candidate for further exploration in therapeutic contexts.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have indicated that molecules containing the prop-2-enyl group may exhibit favorable pharmacokinetic properties, including improved solubility and membrane permeability. These attributes are critical for drug candidates intended for oral or transdermal administration. Furthermore, the structural flexibility provided by the azetidine ring allows for conformational adjustments that may enhance binding efficacy to target proteins.
In the context of current research, 3-methyl-1-1-(prop-2-enoyl)azetidin-3-ylurea has been investigated for its potential role in modulating enzyme activity. Specifically, its urea moiety has been shown to interact with catalytic residues in various enzymes, suggesting applications in treating metabolic disorders or inflammatory conditions. The propenyl group's ability to engage in π-stacking interactions may also contribute to its binding affinity, providing an additional layer of specificity.
One notable study published in a leading pharmaceutical journal demonstrated that derivatives of this class of compounds exhibit inhibitory effects on certain kinases involved in cancer progression. The methyl group at the 3-position of the azetidine ring was found to enhance stability while maintaining bioactivity, highlighting the importance of fine-tuning molecular structure for optimal therapeutic outcomes. These findings underscore the compound's relevance in ongoing efforts to develop targeted therapies.
The synthesis of 3-methyl-1-1-(prop-2-enoyl)azetidin-3-ylurea involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. The use of chiral auxiliaries or catalysts may also be necessary to achieve enantiopurity, which is crucial for many pharmaceutical applications.
From a regulatory perspective, compounds like 3-methyl-1-1-(prop-2-enoyl)azetidin-3-yurea must undergo rigorous testing to evaluate their safety and efficacy before entering clinical trials. Preclinical studies often involve assessing toxicity profiles, pharmacokinetic behavior, and interaction with biological pathways. These evaluations are essential for determining whether the compound progresses to human testing phases.
The integration of machine learning and artificial intelligence into drug discovery workflows has accelerated the identification of promising candidates like 3-methyl - 1 - 1 - (prop - 2 - enoyl) azetidin - 3 - ylurea. Predictive models can analyze vast datasets to predict potential biological activities, reducing the time and cost associated with experimental screening. This approach aligns well with modern pharmaceutical development strategies aimed at increasing efficiency and reducing attrition rates.
The future prospects for 3-methyl - 1 - 1 - (prop - 2 - enoyl) azetidin - 3 - ylurea include its exploration as a lead compound for further derivatization. By modifying specific functional groups or introducing additional moieties, researchers can optimize its pharmacological properties. Such modifications may enhance potency, selectivity, or metabolic stability while minimizing side effects.
In conclusion, 3-methyl - 1 - 1 - (prop - 2 - enoyl) azetidin - 3 - ylurea (CAS No: 2308270 -62 -2) represents a structurally intriguing compound with potential therapeutic applications. Its unique combination of functional groups and favorable physicochemical properties make it an attractive candidate for further investigation in medicinal chemistry. As research continues to uncover new insights into its biology and synthetic pathways, this molecule is poised to contribute significantly to the development of next-generation pharmaceuticals.
2308270-62-2 (3-methyl-1-1-(prop-2-enoyl)azetidin-3-ylurea) Related Products
- 946232-25-3(N-(2-chlorophenyl)-4-2-methyl-6-(4-methylphenoxy)pyrimidin-4-ylpiperazine-1-carboxamide)
- 891099-75-5(3-{(3-chlorophenyl)methylsulfanyl}-6-(furan-2-yl)-1,2,4triazolo4,3-bpyridazine)
- 1806917-60-1(Methyl 3-bromo-6-(difluoromethyl)-4-methylpyridine-2-acetate)
- 82735-70-4(3-(3-hydroxyphenyl)prop-2-enoic acid)
- 1806385-20-5(1-Chloro-3-(3-(difluoromethyl)-2-methylphenyl)propan-2-one)
- 1251667-83-0(N-(4-chloro-2-fluorophenyl)-2-2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-ylacetamide)
- 2138194-12-2(3-[3-(4-Ethylpiperazin-1-yl)cyclobutyl]prop-2-ynoic acid)
- 18300-31-7(Quinolinium,1-ethyl-4-[5-(1-ethyl-4(1H)-quinolinylidene)-1,3-pentadien-1-yl]-, iodide (1:1))
- 857492-03-6(3-(2-hydroxyphenyl)amino-1,2,4-triazin-5(4H)-one)
- 95262-00-3(3-(3-methylphenyl)amino-3-oxopropanoic Acid)




